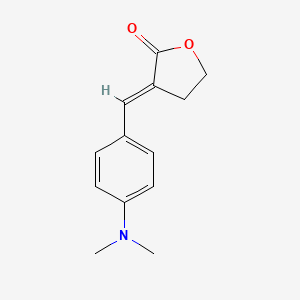![molecular formula C15H17NO6 B11999113 (2R,6S)-1-[(benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid](/img/structure/B11999113.png)
(2R,6S)-1-[(benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,6S)-1-[(Benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound features a piperidine ring substituted with carboxylic acid groups and a benzyloxycarbonyl group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-1-[(benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and benzyl chloroformate.
Formation of Piperidine Derivative: Piperidine is reacted with benzyl chloroformate under basic conditions to form the benzyloxycarbonyl-protected piperidine.
Carboxylation: The protected piperidine is then subjected to carboxylation reactions using carbon dioxide or other carboxylating agents to introduce the carboxylic acid groups at the 2 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,6S)-1-[(Benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl group or reduce carboxylic acids to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with varied functional groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibitors: Studied for its potential as an enzyme inhibitor in biochemical pathways.
Drug Development: Investigated for its role in the synthesis of pharmaceutical compounds.
Medicine
Therapeutic Agents: Potential use in the development of therapeutic agents for various diseases.
Diagnostic Tools: Utilized in the synthesis of diagnostic agents for medical imaging.
Industry
Polymer Synthesis: Used in the production of polymers with specific properties.
Material Science: Application in the development of new materials with unique characteristics.
Mécanisme D'action
The mechanism by which (2R,6S)-1-[(benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, potentially affecting metabolic processes or signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,6S)-2,6-Dicarboxypiperidine: Lacks the benzyloxycarbonyl group, making it less versatile in synthetic applications.
(2R,6S)-1-Benzyl-2,6-piperidinedicarboxylic Acid: Similar structure but with a benzyl group instead of a benzyloxycarbonyl group.
Uniqueness
Versatility: The presence of the benzyloxycarbonyl group enhances its utility in various chemical reactions.
Chirality: The specific stereochemistry (2R,6S) provides unique properties in asymmetric synthesis and chiral catalysis.
This detailed overview highlights the significance of (2R,6S)-1-[(benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid in scientific research and industrial applications
Propriétés
Formule moléculaire |
C15H17NO6 |
|---|---|
Poids moléculaire |
307.30 g/mol |
Nom IUPAC |
(2R,6S)-1-phenylmethoxycarbonylpiperidine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C15H17NO6/c17-13(18)11-7-4-8-12(14(19)20)16(11)15(21)22-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,17,18)(H,19,20)/t11-,12+ |
Clé InChI |
YXDQKTBJURVLSM-TXEJJXNPSA-N |
SMILES isomérique |
C1C[C@@H](N([C@@H](C1)C(=O)O)C(=O)OCC2=CC=CC=C2)C(=O)O |
SMILES canonique |
C1CC(N(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-allyl-4-hydroxy-N'-[(E)-1-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B11999056.png)
![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-hexyl-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11999064.png)





![N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-(2-phenylethyl)ethanediamide](/img/structure/B11999090.png)




